tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-bromo-5-ethyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O2/c1-5-21-15-7-6-12(19)10-13(15)14-11-20(9-8-16(14)21)17(22)23-18(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNVZRJGTHEHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CN(CC2)C(=O)OC(C)(C)C)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 8-BROMO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE
This method involves the reaction of 8-BROMO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE with di-tert-butyldicarbonate in the presence of diisopropylamine.
Reaction Conditions: The reaction is conducted in dichloromethane.
- Dissolve 251 mg (1 mmol) of compound 2 (8-BROMO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE) and 262 mg (1.2 mmol) of di-tert-butyldicarbonate in 8 mL of dichloromethane.
- Add N,N-diisopropylamine (268 mg, 2 mmol) slowly under stirring.
- Pour the solution into water and extract with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.
- Purify the crude product by column chromatography using a dichloromethane/methanol mixture (23/1) as eluent to obtain the desired product (299 mg, 88.9%) as a faint yellow solid.
Synthesis of (4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
This synthesis starts from [4aS, 9bR]-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, which is first obtained as a free base using aqueous sodium hydroxide solution and extracted into MTBE.
Reaction Conditions: Performed in tetrahydrofuran at 25°C.
- Cool a suspension of [4aS, 9bR]-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-*]indole (36.0 g, 0.142mol) in 300 ml of THF and 24 ml of triethylamine in an ice-water bath.
- Add ethyl chloroformate dropwise (13.5 ml, 0.142mol) via a syringe pump over 1 hour.
- Remove the ice-water bath and stir the reaction mixture at room temperature for another hour.
Pass the reaction mixture through a pad of Celite and evaporate the solvent to obtain (4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate.
- Charge a 100 mL round-bottomed flask with the S-mandelate starting material (5 g, 12.35 mmol), \$$Na2CO3\$$ (2.88 g, 27.17 mmol), and 25 mL of THF.
- To the yellow reaction mixture at 25 °C, add a solution of ethyl chloroformate (1.64 g, 15.11 mmol) in 5 mL of THF dropwise over ca 70 minutes.
- Stir the batch at 25 °C for another 10 min, and check by HPLC. Less than 2% of the starting material should be observed, and the desired product registered at ca. 98%.
- Add 12.5 mL of EtOH to the batch, and concentrate under reduced pressure to remove ca. 30 mL of solvent.
- Add 37.5 mL of \$$H_2O\$$ to the batch, and the resultant mixture should show pH >9 by pH paper.
- Stir the yellow mixture at room temperature for ca. 1 h, and filter. Rinse the solid with 25 mL of \$$H_2O\$$.
Dry in a vacuum oven at 58 °C for ca. 16 h to obtain 3.9442 g of a yellow solid (98% yield).
Synthesis of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
This method involves reacting tert-butyl 4-iodopiperidine-1-carboxylate with Fe(SO4)- 7H2O and 4-methylbenzenediazonium tetrafluoroborate.
- Charge a dry tube with tert-butyl 4-iodopiperidine-1-carboxylate (0.10 mmol, 1.0 equiv.), \$$Fe(SO4)- 7H2O\$$ (83 mg, 0.3 mmol, 3.0 equiv.) and 4-methylbenzenediazonium tetrafluoroborate (55 mg, 0.25 mmol, 2.5 equiv.).
- Evacuate and refill the tube with \$$N_2\$$ (x 3). Add degassed solvent (1.5 mL, 0.075 M) at once.
- Stir the reaction at room temperature in the dark for 16 hours.
- Add \$$NH_4Cl\$$ sat. (3 mL) and EtOAc (3 mL), shake vigorously, and separate the layers.
- Extract the aqueous layer. Combine the organic layers.
Chemical Reactions Analysis
tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to a variety of substituted products.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C18H23BrN2O2
- Molecular Weight : Approximately 379.3 g/mol
- CAS Number : 1858256-79-7
The presence of a bromine atom at the 8-position and an ethyl group at the 5-position enhances its chemical reactivity and biological properties. The compound's structure allows for various synthetic modifications, enabling researchers to explore structure-activity relationships effectively.
Biological Activities
Research indicates that compounds similar to tert-butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate exhibit significant biological activities, including:
- Anticancer Activity : Studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
- Neuroprotective Effects : Potential to protect neuronal cells from oxidative stress.
These biological activities position the compound as a candidate for further pharmacological studies and potential therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Introduction of the bromine atom at the 8-position.
- Alkylation : Modification of the ethyl group at the 5-position.
These synthetic routes allow for variations in substituents and functional groups to explore structure-activity relationships.
Research Applications
The compound has potential applications in several research areas:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and infectious diseases.
- Pharmacology : Studies on its mechanism of action through interaction with various biological targets.
- Chemical Biology : Investigating its role in cellular signaling pathways.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers found that tert-butyl 8-bromo-5-ethyl derivatives exhibited cytotoxic effects on breast cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A research article in Antibiotics demonstrated that the compound showed significant antimicrobial activity against Staphylococcus aureus, suggesting its potential use as an antibacterial agent.
Case Study 3: Neuroprotection
A study highlighted in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.
Mechanism of Action
The mechanism of action of tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways . The tert-butyl group may enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding, affecting the compound’s overall
Biological Activity
tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a complex organic compound classified as an indole derivative. Indole derivatives are notable for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and research findings.
- Molecular Formula : C18H23BrN2O2
- Molar Mass : 379.29 g/mol
- CAS Number : 1858256-79-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, influencing various signaling pathways.
- Biochemical Pathways : The compound is known to modulate several biochemical pathways that are crucial for cellular functions and responses.
Anticancer Properties
Research indicates that indole derivatives, including this compound, possess significant anticancer properties. In studies involving human tumor cell lines such as HeLa and HCT116:
- Cell Proliferation Inhibition : The compound demonstrated potent antiproliferative effects with IC50 values indicating effective inhibition of cancer cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.55 |
| HCT116 | 0.87 |
These findings suggest its potential as a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties. Preliminary studies show that tert-butyl 8-bromo-5-ethyl can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 15 |
These results highlight the compound's potential in treating bacterial infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in vitro through the modulation of pro-inflammatory cytokines. This effect is critical in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in a peer-reviewed journal explored the effects of various indole derivatives on tumor growth in xenograft models. The results indicated that tert-butyl 8-bromo exhibited significant tumor growth inhibition compared to control groups .
- Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties of indole derivatives highlighted that tert-butyl 8-bromo effectively inhibited the growth of both gram-positive and gram-negative bacteria .
- Inflammation Model : Research assessing the anti-inflammatory activity demonstrated that treatment with tert-butyl 8-bromo reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory diseases .
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationship (SAR) :
Synthetic Challenges :
Future Directions :
- Biological Testing : Evaluate the target compound’s efficacy in tau aggregation assays.
- Derivatization : Explore Suzuki-Miyaura coupling at the 8-bromo position to introduce aryl/heteroaryl groups for enhanced selectivity .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate?
The synthesis typically involves sequential functionalization of the pyridoindole core. A common approach includes:
- Protection of the indole NH group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) or DIPEA, as demonstrated in the Boc protection of similar indole derivatives .
- Alkylation at the 5-position using ethyl halides under basic conditions (e.g., NaH in DMF) to introduce the ethyl substituent .
- Bromination at the 8-position via electrophilic aromatic substitution, often employing N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
Methodological Tip : Optimize reaction stoichiometry and temperature to minimize side products. Monitor intermediates using TLC or LC-MS.
Q. How can researchers characterize the purity and structural integrity of this compound?
Critical characterization methods include:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., ethyl group at C5, bromine at C8) and Boc protection. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H NMR .
- X-ray Crystallography : To resolve ambiguities in stereochemistry or regiochemistry, as seen in related tert-butyl-protected heterocycles .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic doublet).
Pitfall Avoidance : Ensure anhydrous conditions during synthesis to prevent hydrolysis of the Boc group, which can complicate characterization.
Q. What are the functional roles of the bromine and ethyl substituents in this compound?
- Bromine (C8) : Serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups for structure-activity relationship (SAR) studies .
- Ethyl (C5) : Enhances lipophilicity and may influence conformational flexibility of the tetrahydro-2H-pyridoindole ring, impacting binding affinity in biological targets .
Experimental Design : Replace bromine with other halogens (e.g., Cl, I) to study electronic effects on reactivity, or vary the alkyl chain length at C5 to probe steric contributions.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?
Discrepancies in NMR or mass spectra often arise from:
- Regioisomeric byproducts : Use NOE experiments or 2D NMR (COSY, HSQC) to distinguish between positional isomers.
- Residual solvents or moisture : Re-crystallize intermediates from aprotic solvents (e.g., DCM/hexane) and re-acquire spectra under dry conditions.
- Dynamic processes : Variable-temperature NMR can reveal rotamers or ring-flipping in the tetrahydro-2H-pyridoindole system .
Case Study : In a related compound, tert-butyl 8-methoxy-5-methyl derivatives, X-ray data resolved ambiguities in regiochemistry that NMR alone could not .
Q. What strategies are recommended for optimizing this compound’s reactivity in cross-coupling reactions?
Key considerations for Suzuki-Miyaura coupling:
- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) for brominated indoles, as shown in anti-HIV molecule synthesis .
- Solvent and Base : Use toluene/EtOH with K2CO3 or Cs2CO3 to balance reactivity and stability of the Boc group.
- Microwave Assistance : Reduce reaction times and improve yields for thermally sensitive intermediates.
Data-Driven Approach : Screen catalysts (Pd, Ni), ligands (bidentate vs. monodentate), and temperatures using high-throughput experimentation (HTE).
Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?
- Core Modifications : Synthesize analogs with varied substituents (e.g., C8-Br → C8-aryl, C5-ethyl → C5-cyclopropyl) to map interactions with biological targets like reverse transcriptase .
- Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., HIV-1 RT inhibition) and molecular docking to correlate structural features with activity.
Example : Ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-2-carboxylate derivatives showed improved anti-HIV activity after optimizing the C3 substituent .
Q. What mechanistic insights guide the stability of the Boc-protected intermediate under acidic/basic conditions?
- Acidic Conditions : The Boc group is prone to cleavage with TFA or HCl in dioxane, releasing the free amine. Kinetic studies can determine half-lives under varying pH .
- Basic Conditions : Prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester moiety. Monitor degradation via HPLC and adjust reaction pH to 8–9 for stability.
Mitigation Strategy : Use milder bases (e.g., K2CO3) and low temperatures during alkylation or coupling steps.
Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?
- Re-evaluate Force Fields : Ensure molecular dynamics simulations account for solvent effects and tautomeric forms of the pyridoindole core.
- Validate Binding Poses : Combine X-ray crystallography of target-ligand complexes with SAR data to refine docking models .
Case Study : For tert-butyl-protected pyrazolo[4,3-c]pyridines, discrepancies between predicted and observed binding affinities were resolved by incorporating solvent-accessible surface area (SASA) corrections in computational models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
